molecular formula C26H26N4O4 B15109802 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol

Cat. No.: B15109802
M. Wt: 458.5 g/mol
InChI Key: PHYMSPFAEXVBGS-UHFFFAOYSA-N
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Description

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol typically involves multiple steps. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents, followed by purification using hexane and water. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often include the use of continuous flow reactors and automated purification systems to scale up the production process.

Chemical Reactions Analysis

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as hydrazine hydrate, and various nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized using agents like sodium metabisulphite, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions typically involve hydrazine hydrate, converting benzimidazole derivatives into hydrazones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring, enhancing its biological activity.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with enhanced antioxidant properties .

Mechanism of Action

The mechanism of action of 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division . This inhibition disrupts the cell cycle, leading to cell death, making these compounds effective anticancer agents.

Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems . This activity is mediated through various pathways, including hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms .

Comparison with Similar Compounds

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its dual benzimidazole moieties, which may enhance its biological activity and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol

InChI

InChI=1S/C26H26N4O4/c31-19(13-29-17-27-23-5-1-3-7-25(23)29)15-33-21-9-11-22(12-10-21)34-16-20(32)14-30-18-28-24-6-2-4-8-26(24)30/h1-12,17-20,31-32H,13-16H2

InChI Key

PHYMSPFAEXVBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O)O

Origin of Product

United States

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